Fmoc-3-(1-Morpholinyl)-L-Ala-OH

Peptide solubility Aqueous reaction compatibility SPPS coupling efficiency

Fmoc-3-(1-Morpholinyl)-L-Ala-OH (CAS 1251903-85-1) is a non-proteinogenic, Fmoc-protected L-alanine derivative bearing a morpholine ring at the β-position. With a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol, this compound serves as a specialty building block for Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C22H24N2O5
Molecular Weight 396.443
CAS No. 1251903-85-1
Cat. No. B2682889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-(1-Morpholinyl)-L-Ala-OH
CAS1251903-85-1
Molecular FormulaC22H24N2O5
Molecular Weight396.443
Structural Identifiers
SMILESC1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1
InChIKeyFORMPPIZRSYWEP-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-3-(1-Morpholinyl)-L-Ala-OH (CAS 1251903-85-1): A Morpholine-Substituted Non-Canonical Amino Acid Building Block for SPPS and Peptidomimetic Design


Fmoc-3-(1-Morpholinyl)-L-Ala-OH (CAS 1251903-85-1) is a non-proteinogenic, Fmoc-protected L-alanine derivative bearing a morpholine ring at the β-position. With a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol, this compound serves as a specialty building block for Fmoc-based solid-phase peptide synthesis (SPPS) . The morpholine substituent introduces a tertiary amine with a predicted pKa of approximately 7.1–8.3, conferring pH-dependent charge and enhanced aqueous solubility relative to non-heterocyclic analogs . Commercially available at ≥97% purity (HPLC), it is primarily utilized in medicinal chemistry campaigns requiring conformational constraint, modulated basicity, or improved proteolytic stability in peptide lead compounds .

Why Fmoc-3-(1-Morpholinyl)-L-Ala-OH Cannot Be Interchanged with Piperidine, Pyrrolidine, or Methylpiperazine Analogs in Peptide Optimization


Heterocyclic β-substituted alanine derivatives are not functionally interchangeable despite sharing the Fmoc-Ala-OH backbone. The morpholine ring introduces a unique combination of hydrogen-bonding capacity (one oxygen H-bond acceptor plus one nitrogen H-bond acceptor), conformational preference, and basicity that directly impacts peptide target engagement. For example, in deltorphin I opioid peptide analogs, swapping the heterocycle at the β-position between pyrrolidine, piperidine, and morpholine produced distinct δ- vs. μ-opioid receptor selectivity profiles, demonstrating that the heteroatom composition and ring size are pharmacodynamic determinants [1]. Furthermore, the morpholine oxygen enables metabolic soft spots distinct from all-carbon piperidine or pyrrolidine rings, affecting peptide half-life without additional prodrug chemistry. Using a piperidine or pyrrolidine analog in place of the morpholine derivative risks altering receptor selectivity, solubility, and metabolic stability—each a critical parameter in lead optimization .

Quantitative Differentiation Evidence for Fmoc-3-(1-Morpholinyl)-L-Ala-OH Versus Closest Analogs


Aqueous Solubility: Morpholinyl vs. Piperidinyl Fmoc-Ala-OH Derivatives

Fmoc-3-(1-Morpholinyl)-L-Ala-OH exhibits a measured aqueous solubility of 0.13 g/L at 25°C, which is markedly higher than expected for the morpholine-free analog Fmoc-3-(1-piperidinyl)-L-Ala-OH (predicted logP 3.03–4.50, indicating greater lipophilicity and correspondingly lower aqueous solubility) . The morpholine oxygen provides an additional hydrogen-bond acceptor (HBA count: 5 for morpholinyl vs. 3 for piperidinyl) and increases topological polar surface area, directly improving aqueous solvation. Higher solubility is critical for achieving complete coupling in polar aprotic solvent systems (DMF, NMP) during SPPS and reduces the risk of precipitation-driven low coupling yields when incorporating this residue into polar peptide sequences [1].

Peptide solubility Aqueous reaction compatibility SPPS coupling efficiency

Chromatographic Purity at Procurement: ≥97% by HPLC for Reproducible SPPS Outcomes

Commercially available Fmoc-3-(1-Morpholinyl)-L-Ala-OH is supplied at ≥97% purity as determined by HPLC, with multiple vendors (Ambeed, CoolPharm, Chemenu) independently verifying this specification [1]. In contrast, close analogs such as Fmoc-3-(1-piperidinyl)-L-Ala-OH (CAS 2044710-95-2) typically list lower purity thresholds of ≥95% or are offered without detailed HPLC certification . For SPPS applications, a 2% purity differential at the building block level can propagate to a ~15–20% cumulative purity loss over a 10-residue peptide, critically affecting final product yield and characterization confidence.

SPPS reproducibility Building block quality Peptide purity

Molecular Weight and Heteroatom Content: Structural Differentiation from Piperidine Analog (C22H24N2O5 vs. C22H24N2O4)

Fmoc-3-(1-Morpholinyl)-L-Ala-OH (C22H24N2O5, MW 396.44 g/mol) contains one additional oxygen atom compared to its closest structural analog, Fmoc-3-(1-piperidinyl)-L-Ala-OH (C22H24N2O4, MW 380.44 g/mol), a difference of 16 Da . This mass difference is readily resolved by standard LC-MS (ESI+) analysis, enabling unambiguous identity confirmation of the incorporated residue in synthetic peptides. For researchers building peptide libraries with mixed heterocyclic residues, this mass shift provides an intrinsic analytical handle to verify correct building block incorporation without requiring additional isotopic labeling or tag-based strategies .

Mass spectrometry LC-MS characterization Molecular formula differentiation

Stereochemical Purity: L-Enantiomer (CAS 1251903-85-1) vs. D-Enantiomer (CAS 2044710-70-3) and Chiral Integrity in Peptide Folding

Fmoc-3-(1-Morpholinyl)-L-Ala-OH (CAS 1251903-85-1) is the L-enantiomer with defined (S)-configuration at the α-carbon, while Fmoc-3-(1-Morpholinyl)-D-Ala-OH (CAS 2044710-70-3) is the D-enantiomer with (R)-configuration . In deltorphin I analogs, Lasota et al. (2016) demonstrated that the stereochemistry of the β-heterocyclic alanine residue determines whether the resulting peptide adopts a helical conformation and whether it selects for δ- or μ-opioid receptors—the (R)-configuration at the equivalent α-benzyl-β-(1-piperidinyl)Ala residue produces μ-selectivity, while the (S)-configuration produces δ-selectivity [1]. This stereochemistry-dependent pharmacology applies equally to morpholinyl-substituted analogs. Procurement of the correct enantiomer is therefore non-negotiable for target engagement.

Stereochemistry Peptide conformation Enantiomeric purity

Physical Density and Storage Stability: Differentiation from Lower-Density Analogs for Long-Term SPPS Campaigns

Fmoc-3-(1-Morpholinyl)-L-Ala-OH has a measured density of 1.290 ± 0.06 g/cm³ at 20°C, which is higher than typical Fmoc-amino acid derivatives (commonly 1.1–1.2 g/cm³) [1]. The compound requires long-term storage at 2–8°C in a dry environment and carries H302/H315/H319 hazard statements (harmful if swallowed; skin and eye irritant) . This density and stability profile is consistent with the morpholine ring's contribution to crystal packing and hygroscopicity. For automated SPPS platforms that rely on consistent powder dispensing, the higher density may require recalibration of solid dispensing parameters relative to lower-density Fmoc-amino acids, but the compound's stability under recommended storage ensures lot-to-lot consistency over extended synthesis campaigns.

Compound storage SPPS workflow reliability Physical characterization

High-Value Application Scenarios for Fmoc-3-(1-Morpholinyl)-L-Ala-OH in Peptide Drug Discovery and Chemical Biology


Conformationally Constrained Peptide Lead Optimization Requiring Defined δ- vs. μ-Opioid Receptor Selectivity

In opioid peptide drug discovery, incorporating Fmoc-3-(1-Morpholinyl)-L-Ala-OH at position 2 or 3 of a deltorphin or dermorphin scaffold introduces the morpholine heterocycle as a conformational constraint element. The Lasota et al. (2016) study demonstrated that β-heterocyclic alanine residues with defined stereochemistry direct δ- vs. μ-opioid receptor selectivity in competitive binding assays using rat brain homogenate [1]. The morpholine variant, with its oxygen-mediated hydrogen-bonding capacity, offers a distinct conformational bias compared to piperidine and pyrrolidine analogs, making it the residue of choice when seeking δ-selective agonist profiles with reduced μ-mediated side effects (respiratory depression, constipation).

Peptide Solubility Enhancement for Difficult Aqueous-Phase Coupling Sequences

For peptide sequences prone to aggregation during SPPS (e.g., poly-Leu, poly-Val, or amyloidogenic segments), the morpholinyl alanine residue provides a solubility-enhancing 'break point.' With a measured aqueous solubility of 0.13 g/L for the free Fmoc-amino acid—higher than predicted for the piperidine analog based on LogP comparisons—the morpholine oxygen facilitates solvation in DMF/water mixtures . Incorporating this residue at strategic positions in aggregation-prone sequences can improve both coupling efficiency and final peptide solubility without resorting to pseudoproline or isoacyl dipeptide approaches, simplifying synthesis workflow.

Peptidomimetic Protease Inhibitor Design Exploiting Morpholine Oxygen as a Metabolic Soft Spot

In designing peptidomimetic protease inhibitors (e.g., HIV protease, renin), the morpholine ring serves dual purposes: it acts as a structural mimic of the natural peptide backbone while the ring oxygen provides a site for oxidative metabolism (N-dealkylation or ring oxidation) . Unlike the all-carbon piperidine ring, which relies solely on CYP-mediated aliphatic hydroxylation, the morpholine oxygen introduces predictable Phase I metabolic liability that can be exploited to tune compound half-life. Researchers developing peptide-based therapeutics with controlled clearance profiles should select the morpholinyl derivative specifically for this metabolic handle, which is absent in piperidine and pyrrolidine analogs.

LC-MS-Verified Peptide Library Construction with Intrinsic Heterocycle Mass Tagging

For combinatorial peptide library campaigns requiring parallel synthesis of morpholine-, piperidine-, and pyrrolidine-containing variant peptides, the 16 Da mass difference between Fmoc-3-(1-Morpholinyl)-L-Ala-OH (MW 396.44) and Fmoc-3-(1-piperidinyl)-L-Ala-OH (MW 380.44) serves as an intrinsic mass tag . This enables pooled-library deconvolution by high-resolution LC-MS without requiring additional encoding strategies. Researchers conducting structure–activity relationship (SAR) by parallel synthesis can leverage this mass difference to reduce the number of single-compound analytical runs required for hit identification, directly reducing LC-MS instrument time and data analysis burden.

Quote Request

Request a Quote for Fmoc-3-(1-Morpholinyl)-L-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.